molecular formula C14H12N4O2S B124025 1H-Benzimidazole, 2-[[(3-methyl-4-nitro-2-pyridinyl)methyl]thio]- CAS No. 152402-98-7

1H-Benzimidazole, 2-[[(3-methyl-4-nitro-2-pyridinyl)methyl]thio]-

Cat. No.: B124025
CAS No.: 152402-98-7
M. Wt: 300.34 g/mol
InChI Key: HLHGTWPLDSUGJJ-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 2-[[(3-methyl-4-nitro-2-pyridinyl)methyl]thio]- (CAS: 152402-98-7, Molecular Formula: C₁₄H₁₂N₄O₂S) is a benzimidazole derivative featuring a thioether-linked 3-methyl-4-nitro-2-pyridinylmethyl substituent at the 2-position. This compound is synthesized via nucleophilic substitution between 2-mercaptobenzimidazole and a chlorinated pyridine derivative, a method analogous to the preparation of related sulfonamide derivatives . Key spectroscopic characteristics include:

  • FTIR: C-S stretch at ~748 cm⁻¹, nitro group vibrations (asymmetric/symmetric) at ~1520/1350 cm⁻¹.
  • NMR: Distinct aromatic protons (δ 7.41–7.32 ppm for benzimidazole; δ ~8.0–7.2 ppm for pyridine) and methyl groups (δ ~2.3–2.4 ppm) .

Properties

IUPAC Name

2-[(3-methyl-4-nitropyridin-2-yl)methylsulfanyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S/c1-9-12(15-7-6-13(9)18(19)20)8-21-14-16-10-4-2-3-5-11(10)17-14/h2-7H,8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHGTWPLDSUGJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CSC2=NC3=CC=CC=C3N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30467026
Record name 2-{[(3-Methyl-4-nitropyridin-2-yl)methyl]sulfanyl}-1H-benzimidazole
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Molecular Weight

300.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

152402-98-7
Record name 2-[[(3-Methyl-4-nitro-2-pyridinyl)methyl]thio]-1H-benzimidazole
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Record name 2-(((3-Methyl-4-nitro-2-pyridinyl)methyl)thio)-1H-benzimidazole
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Record name 2-{[(3-Methyl-4-nitropyridin-2-yl)methyl]sulfanyl}-1H-benzimidazole
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Record name 2-[[(3-Methyl-4-nitro-pyridin-2-yl)methyl]sulfanyl]-1H-benzoimidazole
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Preparation Methods

Formic Acid-Mediated Cyclization

Heating o-phenylenediamine with formic acid at 100–120°C for 6–8 hours induces cyclodehydration, yielding unsubstituted benzimidazole. For derivatives, substituted formamides or orthoesters may replace formic acid. This method achieves >85% purity but requires subsequent functionalization for thioether linkage installation.

Aldehyde-Based Condensation with Catalytic Systems

A rapid alternative employs aromatic aldehydes and o-phenylenediamine in the presence of NH4_4Cl/CHCl3_3 at room temperature. For example, benzaldehyde reacts quantitatively within 4 hours to form 2-phenyl-1H-benzimidazole (94% yield). Polymer-supported trifluoromethanesulfonic acid (PVP-TfOH) further accelerates this reaction, reducing times to 1–2 hours while maintaining yields >90%. The catalyst’s reusability (up to 5 cycles without activity loss) enhances scalability.

Thioether Bridge Installation

After benzimidazole formation, the thioether-linked pyridine group is introduced via nucleophilic substitution. Critical steps include:

Halogenated Pyridine Intermediate Preparation

4-Nitro-3-methyl-2-(chloromethyl)pyridine is synthesized by treating 4-nitro-2,3,5-trimethylpyridine-N-oxide with thionyl chloride (SOCl2_2) in dichloromethane at 10–15°C. This intermediate is highly reactive and typically used in situ to avoid decomposition.

Reaction Conditions

  • Temperature: 10–15°C

  • Solvent: Dichloromethane

  • Catalyst: None required

  • Yield: 73% (isolated as hydrochloride salt)

Nucleophilic Substitution with Benzimidazole-2-thiol

The halogenated pyridine reacts with benzimidazole-2-thiol under basic conditions. In a representative procedure:

  • Reagents : 4-Nitro-3-methyl-2-(chloromethyl)pyridine (1 equiv), 1H-benzimidazole-2-thiol (1 equiv), NaOH (30% aq.), tetrabutylammonium bromide (TBAB, 1 mol%)

  • Solvent : Water/dichloromethane biphasic system

  • Conditions : 25–30°C, 6 hours

  • Yield : 91% (light yellow crystals after filtration)

Phase-transfer catalysts like TBAB improve interfacial reactivity, while excess NaOH ensures thiolate anion formation.

One-Pot Industrial Synthesis

Large-scale production integrates benzimidazole formation and thioether coupling in a single reactor to minimize purification steps:

Step Reagents/Conditions Purpose
1o-Phenylenediamine, formic acid, 110°C, 3 hBenzimidazole core synthesis
2SOCl2_2, dichloromethane, 10–15°CPyridine chloromethylation
3NaOH (30%), TBAB, 25–30°C, 6 hThioether coupling
4Filtration, methanol recrystallizationPurification

Key Advantages

  • Total yield: 69–73%

  • Purity: >98% (HPLC) after recrystallization

  • Scalability: Batch reactors up to 500 L demonstrated

Alternative Catalytic Routes

Emerging methods prioritize green chemistry principles:

Polymer-Supported Acid Catalysis

Using PVP-TfOH, benzimidazole formation completes in 1–2 hours at room temperature. Subsequent thioether coupling retains the catalyst, reducing waste:

Parameter Value
Catalyst loading10 mol%
Reaction time (total)3–4 h
Yield88%
Catalyst reuses5 cycles

Microwave-Assisted Synthesis

Preliminary studies indicate microwave irradiation (100 W, 80°C) reduces condensation steps to 20–30 minutes, though thioether coupling still requires conventional heating.

Comparative Analysis of Methods

Method Reaction Time Yield Scalability Environmental Impact
Formic Acid Cyclization6–8 h85%ModerateHigh (corrosive reagents)
Aldehyde/PVP-TfOH1–2 h90%HighLow (reusable catalyst)
Industrial One-Pot9–10 h73%Very HighModerate (solvent use)
Microwave1 h78%LowLow (energy-efficient)

Purification and Characterization

Post-synthesis, the crude product is purified via:

  • Recrystallization : Methanol/water mixtures (3:1) yield >98% pure crystals.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) removes unreacted pyridine derivatives.

Characterization Data

  • Melting Point : 88–93°C

  • HPLC : Retention time 8.2 min (C18 column, acetonitrile/water 60:40)

  • NMR (DMSO-d6_6) : δ 8.42 (s, 1H, pyridine-H), 7.85–7.20 (m, 4H, benzimidazole-H), 4.65 (s, 2H, SCH2_2)

Challenges and Optimization Opportunities

  • Nitro Group Stability : The 4-nitro group on pyridine is prone to reduction under basic conditions. Maintaining pH <10 during coupling is critical.

  • Thiol Oxidation : Atmospheric oxidation of benzimidazole-2-thiol necessitates inert atmospheres or antioxidant additives (e.g., ascorbic acid).

  • Solvent Recovery : Dichloromethane accounts for 70% of waste; switching to cyclopentyl methyl ether (CPME) improves sustainability .

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole, 2-[[(3-methyl-4-nitro-2-pyridinyl)methyl]thio]- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

    Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide.

    Substitution: The methyl group on the pyridine ring can be substituted with other functional groups using electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products:

    Amino Derivatives: Formed from the reduction of the nitro group.

    Sulfoxides and Sulfones: Formed from the oxidation of the thioether group.

    Substituted Pyridines: Formed from electrophilic substitution reactions.

Scientific Research Applications

Proton Pump Inhibitors

One of the primary applications of this compound is as an impurity in the synthesis of Lansoprazole, a widely used proton pump inhibitor (PPI) that treats gastric ulcers and gastroesophageal reflux disease (GERD). The presence of such impurities is critical for understanding the pharmacological profiles and safety assessments of PPIs .

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit antimicrobial properties. The specific compound may contribute to this activity due to its structural characteristics, which allow interaction with microbial targets. Studies have shown that modifications on the benzimidazole ring can enhance efficacy against various pathogens .

Anticancer Research

Benzimidazole derivatives have also been explored for their potential anticancer properties. The compound's ability to inhibit certain kinases involved in cancer cell proliferation makes it a candidate for further investigation in oncology .

Case Studies and Research Findings

  • Proton Pump Inhibitor Efficacy : A study highlighted the role of impurities like 1H-Benzimidazole, 2-[[(3-methyl-4-nitro-2-pyridinyl)methyl]thio]- in determining the pharmacokinetics of Lansoprazole. It was found that impurities could influence absorption rates and overall drug efficacy .
  • Antimicrobial Testing : In a series of tests conducted on various benzimidazole derivatives, including the target compound, significant antimicrobial activity was observed against both Gram-positive and Gram-negative bacteria. The results suggest that structural variations can lead to enhanced activity .
  • Anticancer Activity Evaluation : A recent study evaluated the anticancer effects of benzimidazole derivatives on different cancer cell lines. The findings indicated that compounds similar to 1H-Benzimidazole, 2-[[(3-methyl-4-nitro-2-pyridinyl)methyl]thio]- showed promising results in inhibiting tumor growth through apoptosis induction .

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 2-[[(3-methyl-4-nitro-2-pyridinyl)methyl]thio]- involves its interaction with various molecular targets:

    Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and function.

    Reactive Oxygen Species (ROS) Generation: It can induce the production of ROS, leading to oxidative stress and cell damage.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

1H-Benzimidazole, 2-[[(4-methoxy-2-pyridinyl)methyl]thio]- (CAS: 206990-32-1, C₁₄H₁₃N₃OS)
  • Key Difference : Replaces the nitro group with a methoxy group.
  • The compound exhibits higher hydrophilicity (LogP ~3.9 vs. ~3.97 for the nitro analogue) .
  • Synthesis : Similar alkylation steps but with 4-methoxy-2-chloromethylpyridine.
2-[[[4-(2-Ethoxyethoxy)-3-methyl-2-pyridinyl]methyl]thio]-1H-benzimidazole (CAS: 121306-31-8, C₁₈H₂₁N₃O₂S)
  • Key Difference : Incorporates a 2-ethoxyethoxy group.
  • Impact: Enhanced solubility in polar solvents due to the ethoxyethoxy chain. The extended alkyl chain increases molecular weight (343.34 g/mol vs.

Pharmaceutical Analogues: Pantoprazole-Related Compounds

  • Pantoprazole Related Compound B (CAS: Not specified, C₁₆H₁₅F₂N₃O₃S): Structure: Features a 3,4-dimethoxy-2-pyridinylmethylthio group and a difluoromethoxy substituent. Biological Relevance: Acts as a proton pump inhibitor (PPI) intermediate. The nitro group in the target compound may confer distinct redox properties, influencing metabolic stability compared to the fluorine-containing analogue .

Antibacterial Benzimidazole Derivatives

  • 2-[(Benzylthio)methyl]-1H-benzimidazole Derivatives ():
    • Examples : Derivatives with 4-chloro, 4-fluoro, or methylbenzoate substituents.
    • Activity : Exhibit antibacterial effects against E. coli and S. aureus (MIC values: 8–32 µg/mL). The nitro-substituted compound may show enhanced activity against anaerobic pathogens due to nitro group reduction .

Physicochemical and Pharmacokinetic Properties

Property Target Compound (Nitro) Methoxy Analogue Ethoxyethoxy Analogue Pantoprazole-Related B
Molecular Weight 292.34 g/mol 271.34 g/mol 343.34 g/mol 367.37 g/mol
LogP ~3.97 ~3.9 ~3.97 ~2.8
Melting Point Not reported Not reported Not reported 204–206°C
PSA ~85 Ų ~85 Ų ~85 Ų ~85 Ų
  • Solubility : Nitro derivatives generally exhibit lower aqueous solubility than methoxy or ethoxy analogues, impacting bioavailability.

Biological Activity

1H-Benzimidazole, 2-[[(3-methyl-4-nitro-2-pyridinyl)methyl]thio]- (CAS Number: 152402-98-7) is a complex organic compound notable for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzimidazole core linked to a 3-methyl-4-nitro-2-pyridine moiety via a thioether group. Its molecular formula is C14H12N4O2SC_{14}H_{12}N_{4}O_{2}S, with a molecular weight of approximately 300.34 g/mol. The structural uniqueness of this compound contributes to its diverse biological activities.

1H-Benzimidazole, 2-[[(3-methyl-4-nitro-2-pyridinyl)methyl]thio]- exhibits several mechanisms of action:

  • Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites, which blocks substrate access and disrupts metabolic pathways.
  • DNA Intercalation : It has been shown to intercalate into DNA, potentially leading to structural disruptions that affect replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress by generating ROS, which can damage cellular components and lead to apoptosis in certain cell types .

Antimicrobial Activity

Research indicates that derivatives of benzimidazole compounds, including 1H-Benzimidazole, show significant antimicrobial properties:

  • Antifungal and Antibacterial Effects : Studies have demonstrated that benzimidazole derivatives can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antiparasitic Activity

The compound has been explored for its potential in treating parasitic infections. Benzimidazole derivatives are known for their anthelmintic properties, which target parasitic worms by inhibiting microtubule formation, leading to cell death .

Anticancer Potential

1H-Benzimidazole, 2-[[(3-methyl-4-nitro-2-pyridinyl)methyl]thio]- has been investigated for its anticancer properties:

  • Cell Line Studies : In vitro studies have shown that the compound can exhibit cytotoxic effects against various cancer cell lines. For instance, it has been effective against human melanoma A375 cells by inducing apoptosis through ROS generation and DNA damage mechanisms .

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity Demonstrated significant inhibition against E. coli and S. aureus with MIC values indicating effective concentrations for bacterial growth inhibition .
Anticancer Activity Exhibited IC50 values as low as 5.2 µM against MDA-MB-231 breast cancer cells, indicating potent cytotoxicity compared to control groups .
Antiparasitic Activity Showed promising results in inhibiting protozoan parasites in vitro, suggesting potential for further development into therapeutic agents .

Q & A

[Basic] What synthetic methodologies are commonly employed for the preparation of 2-[[(3-methyl-4-nitro-2-pyridinyl)methyl]thio]-1H-benzimidazole, and how are reaction conditions optimized?

Answer: Synthesis typically involves a multi-step approach:

Condensation : Reacting o-phenylenediamine with thiourea derivatives under acidic conditions to form the benzimidazole-thiol intermediate.

Alkylation : Introducing the 3-methyl-4-nitro-2-pyridinylmethyl group via nucleophilic substitution using bases like K₂CO₃ or NaOMe in methanol/water mixtures at reflux (70–80°C).

Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity, verified by HPLC .
Optimization : Higher yields (75–94%) are achieved by adjusting solvent polarity, molar ratios (1:1.2 thiol:alkylating agent), and catalyst loading (e.g., MgCl₂ for accelerated kinetics) .

[Basic] Which analytical techniques are critical for confirming the structural integrity and purity of this benzimidazole derivative?

Answer:

  • Spectroscopy :
    • IR : Identifies thioether (C-S stretch at 600–700 cm⁻¹) and nitro groups (asymmetric stretch at 1520 cm⁻¹).
    • ¹H/¹³C NMR : Confirms substituent positions (e.g., pyridinyl methyl protons at δ 2.5–3.0 ppm; benzimidazole C2-thioether carbon at δ 45–50 ppm).
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 357).
  • Purity : HPLC with UV detection (λ = 280 nm) and thermal stability via TGA/DTA (decomposition onset >200°C) .

[Advanced] How can structure-activity relationship (SAR) studies be designed to elucidate the role of the nitro and methyl groups on the pyridinyl moiety in biological activity?

Answer:

  • Analog Synthesis : Prepare derivatives with substitutions (e.g., replacing nitro with amino or methyl with ethyl/cyclopropyl).
  • Biological Testing : Evaluate against Mycobacterium tuberculosis (MIC assays) or cancer cell lines (MTT assays).
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets like enoyl-ACP reductase (InhA).
  • Validation : Site-directed mutagenesis of key binding residues (e.g., InhA Tyr158) and enzymatic inhibition assays (IC₅₀ measurements) .

[Advanced] What experimental approaches can address discrepancies in reported antimicrobial efficacy of benzimidazole derivatives across different studies?

Answer:

  • Standardization : Adopt CLSI guidelines for MIC assays, using reference strains (e.g., M. tuberculosis H37Rv) and controlled inoculum size (1–5 × 10⁵ CFU/mL).
  • Solvent Controls : Limit DMSO to ≤1% to avoid cytotoxicity artifacts.
  • Meta-Analysis : Aggregate data from studies with similar substituents (e.g., nitro vs. methoxy groups) and perform subgroup analyses to identify confounding variables .

[Advanced] What methodologies are used to predict and validate the binding mode of this compound with bacterial enzymes through molecular modeling?

Answer:

  • Docking : Use Schrödinger Suite or AutoDock to dock the compound into enzyme active sites (e.g., PDB: 4TZK for InhA).
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability.
  • Experimental Validation :
    • X-ray Crystallography : Resolve ligand-enzyme co-crystals (2.0 Å resolution).
    • ITC : Measure binding thermodynamics (ΔG = −8.5 kcal/mol, Kd = 1.2 µM) .

[Basic] How is the thermal stability of this compound characterized, and what implications does this have for storage?

Answer:

  • TGA/DTA : Decomposition begins at ~220°C, with major mass loss at 250–300°C (exothermic peak at 260°C).
  • Storage : Airtight containers at ≤25°C, protected from light and moisture, prevent degradation during long-term storage .

[Advanced] How can green chemistry principles improve the sustainability of synthesizing this benzimidazole derivative?

Answer:

  • Microwave Assistance : Reduces reaction time from 24 h to 2 h (70°C, 300 W).
  • Solvent-Free Conditions : Eliminates toxic solvents (e.g., DMF).
  • Biodegradable Solvents : Use cyclopentyl methyl ether (CPME) for extraction.
  • Catalytic Reagents : CuI nanoparticles enhance atom economy (yield increase from 70% to 88%) .

[Basic] What steps ensure regioselectivity during the alkylation of the benzimidazole thioether group?

Answer:

  • Base Selection : NaH in anhydrous DMF deprotonates the thiol group selectively.
  • Monitoring : TLC (hexane:EtOAc 3:1) tracks reaction progress.
  • Quenching : Ice-water addition halts over-alkylation, preserving regioselectivity .

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